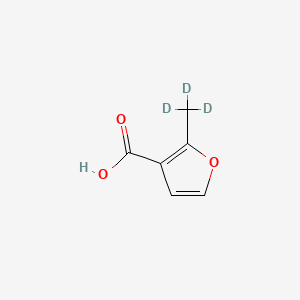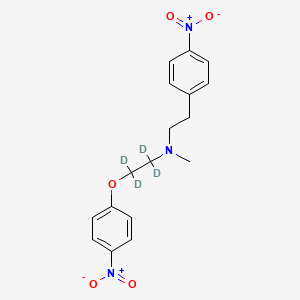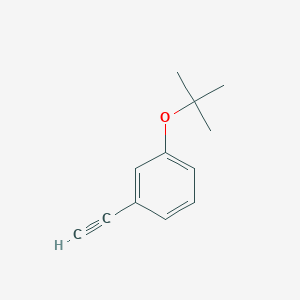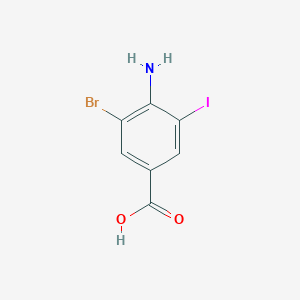
2-Methyl-3-furoic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-furoic Acid-d3 is a deuterated derivative of 2-Methyl-3-furoic Acid, a compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The deuterated form, this compound, is often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms, which can be traced using various spectroscopic techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-furoic Acid-d3 typically involves the introduction of deuterium atoms into the 2-Methyl-3-furoic Acid molecule. One common method is the catalytic hydrogenation of 2-Methyl-3-furoic Acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated compound. The use of deuterium gas in industrial settings requires specialized equipment to handle and store the gas safely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-furoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituent introduced, such as halogenated furans or nitrofurans.
Applications De Recherche Scientifique
2-Methyl-3-furoic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the pathways of furan derivatives in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug metabolism studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-furoic Acid-d3 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms allows researchers to study the compound’s behavior in detail using spectroscopic techniques. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-furoic Acid: The non-deuterated form of the compound, used in similar applications but without the benefits of deuterium labeling.
2-Furoic Acid: A related compound with a similar furan ring structure but lacking the methyl group.
3-Methyl-2-furoic Acid: Another isomer with the methyl group in a different position on the furan ring.
Uniqueness
2-Methyl-3-furoic Acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems, making it a valuable tool in scientific studies.
Propriétés
Formule moléculaire |
C6H6O3 |
|---|---|
Poids moléculaire |
129.13 g/mol |
Nom IUPAC |
2-(trideuteriomethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)/i1D3 |
Clé InChI |
CFGQZVOVFIZRMN-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C=CO1)C(=O)O |
SMILES canonique |
CC1=C(C=CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid](/img/structure/B13448982.png)

![4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol](/img/structure/B13448999.png)

![4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile](/img/structure/B13449013.png)
![2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid](/img/structure/B13449016.png)
![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13449018.png)

![3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449026.png)

![tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13449042.png)
![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
![N-[(3S,3aS,5aS,10S,10aS,10bS)-3,5a,10-trimethyl-2-oxo-3,3a,4,5,6,10,10a,10b-octahydro-[1]benzofuro[7,6-f][1,3]benzothiazol-8-yl]-2,6-difluorobenzamide](/img/structure/B13449050.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)
